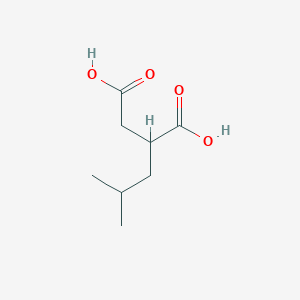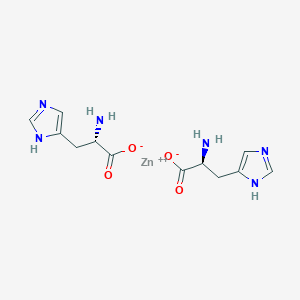
Zinc bis(histidinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(histidinate) is a chelated form of zinc that is commonly used in scientific research applications. It is a compound that is formed by the binding of zinc ions with histidine molecules. Zinc bis(histidinate) is known for its ability to improve the bioavailability of zinc, making it an important compound in the field of nutrition and health.
Aplicaciones Científicas De Investigación
Zinc bis(histidinate) has a wide range of scientific research applications. One of the most common uses of this compound is in the field of nutrition, where it is used to study the effects of zinc on the human body. Zinc is an essential mineral that plays a critical role in a number of physiological processes, including immune function, DNA synthesis, and protein metabolism. Zinc bis(histidinate) is often used in studies that investigate the bioavailability of zinc, as well as its effects on various health outcomes.
Mecanismo De Acción
Zinc bis(histidinate) works by binding to zinc ions and delivering them to the body in a chelated form. The chelated form of zinc is more easily absorbed by the body than other forms of zinc, such as zinc oxide or zinc chloride. Once inside the body, zinc bis(histidinate) is broken down into its constituent parts, with the zinc ions being used for various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Zinc bis(histidinate) has a number of biochemical and physiological effects on the body. For example, zinc is known to play a critical role in immune function, and studies have shown that zinc bis(histidinate) can help to improve immune function in individuals with zinc deficiency. Zinc is also important for DNA synthesis and protein metabolism, and studies have suggested that zinc bis(histidinate) may help to improve these processes as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using zinc bis(histidinate) in lab experiments is its ability to improve the bioavailability of zinc. This can help to ensure that the results of the experiment are more accurate and reliable. However, there are also some limitations to using zinc bis(histidinate) in lab experiments. For example, the compound can be expensive to produce, which may limit its use in some research settings.
Direcciones Futuras
There are a number of future directions for research on zinc bis(histidinate). One area of interest is the potential use of this compound in the treatment of various health conditions, including zinc deficiency and immune dysfunction. Additionally, there is ongoing research into the mechanisms of action of zinc bis(histidinate), which may help to shed light on its potential applications in a variety of fields.
Conclusion:
In conclusion, zinc bis(histidinate) is a chelated form of zinc that is commonly used in scientific research applications. It is synthesized by reacting zinc oxide or zinc chloride with histidine in a water-based solution. Zinc bis(histidinate) has a wide range of scientific research applications, including the study of zinc bioavailability and its effects on various health outcomes. The compound works by delivering zinc ions to the body in a chelated form, which is more easily absorbed than other forms of zinc. While there are some limitations to using zinc bis(histidinate) in lab experiments, there are also a number of future directions for research on this compound.
Métodos De Síntesis
Zinc bis(histidinate) can be synthesized by reacting zinc oxide or zinc chloride with histidine in a water-based solution. The reaction is typically carried out at a pH of around 7, which helps to ensure that the zinc ions and histidine molecules bind together to form the chelated compound. The resulting zinc bis(histidinate) compound can be purified using a variety of techniques, including column chromatography and recrystallization.
Propiedades
Número CAS |
144071-79-4 |
|---|---|
Nombre del producto |
Zinc bis(histidinate) |
Fórmula molecular |
C12H16N6O4Zn |
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
zinc;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Zn/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
Clave InChI |
BRKFIPNBXFDCDM-MDTVQASCSA-L |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Zn+2] |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |
Sinónimos |
zinc bis(histidinate) zinc bis(histidinate), (65)Zn-labeled, N,O-isomer zinc bis(histidinate), N,N(3)-isomer zinc-bis-histidinate Zn(His)2 Zn-His(2) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



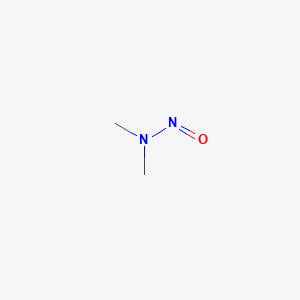
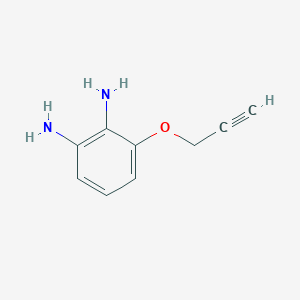
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
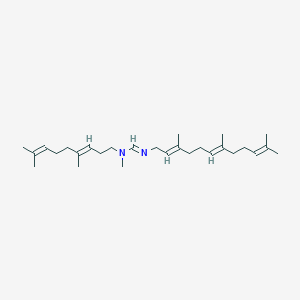
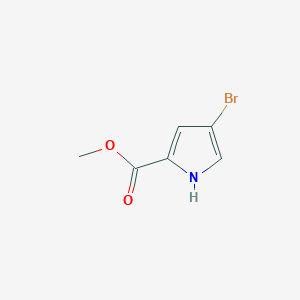
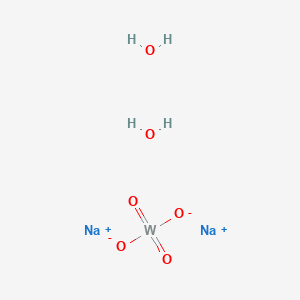
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
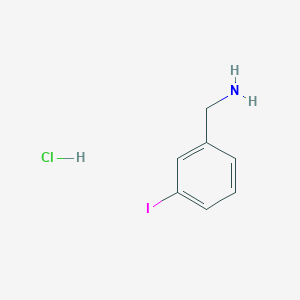
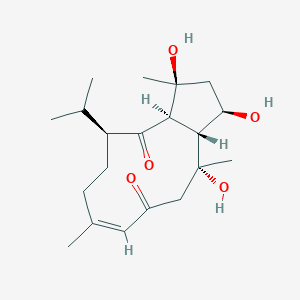
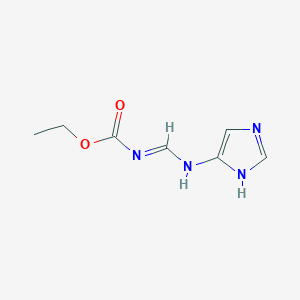
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
